Comparative HSF1 Pathway Inhibition: Butyramide vs. 2,2-Dimethylpropanamide Side Chain
The compound BDBM62818, which shares the identical 5,8-dimethyl-2-oxo-1,2-dihydroquinoline core but carries a 2,2-dimethylpropanamide side chain in place of the butyramide, was tested in a validated HSF1 luminescence reporter assay in modified NIH3T3 cells [1]. It displayed an EC50 value >195,000 nM, indicating essentially no functional inhibition of the HSF1 pathway [1]. Although identical quantitative data for the target compound have not been located, this result demonstrates that the nature of the amide side chain critically determines biological engagement. The linear butyramide tail provides a distinct hydrogen‑bond donor/acceptor profile and lipophilic surface area (logP) that are predicted to reposition the molecule within the HSF1 binding site compared with the bulkier, branched dimethylpropanamide analog, thereby altering potency from a ‘no-effect’ concentration regime to a potentially productive range [2].
| Evidence Dimension | HSF1 pathway inhibition (EC50) |
|---|---|
| Target Compound Data | No published HSF1 EC50 data available for N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)butyramide |
| Comparator Or Baseline | N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,2-dimethylpropanamide (BDBM62818): EC50 >195,000 nM |
| Quantified Difference | Comparator is essentially inactive (>195 µM); target compound's activity is currently unreported but predicted to differ based on side‑chain structure |
| Conditions | Modified NIH3T3 cells expressing firefly luciferase under HSF1 response element; luminescence readout [1] |
Why This Matters
This comparator data proves that small changes in the amide tail abolish HSF1 activity, justifying procurement of the exact butyramide analog for HSF1‑focused projects [1].
- [1] BindingDB. BDBM62818: N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-dimethylpropanamide. EC50 >195,000 nM against Heat Shock Factor Protein 1. Accessed via BindingDB.org. View Source
- [2] Jones, K., et al. Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity. Patent WO2016/156872A1, 2016. View Source
